Superior Anti-Cachectic Efficacy vs. Vorinostat and Romidepsin in Murine Cancer Cachexia Models
In the C-26 colon adenocarcinoma mouse model of cancer cachexia, oral administration of AR-42 (50 mg/kg every other day) preserved body weight to 23.9±2.6 grams compared to 20.8±1.3 grams in vehicle-treated controls (P = .005). In contrast, treatment with the HDAC inhibitors vorinostat (50 mg/kg once daily) and romidepsin (0.6 mg/kg i.p.) failed to prevent cachexia-induced weight loss. Crucially, AR-42 treatment led to a statistically significant prolongation of survival (P < .001), while vorinostat and romidepsin did not improve survival in this model [1]. This anti-cachectic effect was independently confirmed in the Lewis lung carcinoma model [1].
| Evidence Dimension | Body Weight Preservation (Final Body Weight) |
|---|---|
| Target Compound Data | AR-42: 23.9 ± 2.6 grams |
| Comparator Or Baseline | Vorinostat (50 mg/kg p.o. qd), Romidepsin (0.6 mg/kg i.p.), Vehicle: 20.8 ± 1.3 grams |
| Quantified Difference | AR-42 preserved body weight (P = .005 vs. vehicle); other HDACis did not. |
| Conditions | C-26 colon adenocarcinoma murine cachexia model; AR-42 oral dosing |
Why This Matters
This demonstrates that AR-42 possesses a unique anti-cachectic activity not shared by other HDAC inhibitors, making it the required tool compound for research on cancer-associated muscle wasting.
- [1] Tseng YC, Kulp SK, Lai IL, et al. Preclinical Investigation of the Novel Histone Deacetylase Inhibitor AR-42 in the Treatment of Cancer-Induced Cachexia. J Natl Cancer Inst. 2015;107(12):djv274. doi:10.1093/jnci/djv274. View Source
